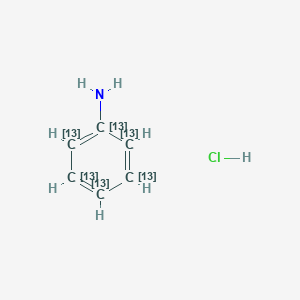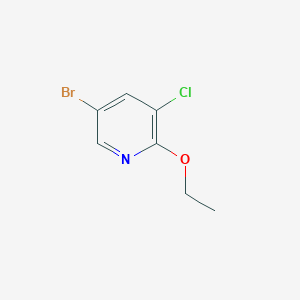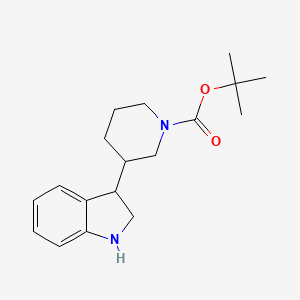
(1,2,3,4,5,6-13C6)Cyclohexatrienamin-Hydrochlorid
Übersicht
Beschreibung
“(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride” is a tryptophan metabolite from Streptomyces staurosporeus . It is also known as Aniline-13C6 hydrochloride . The molecular formula is [13C]6H8ClN and the molecular weight is 135.54 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is “(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride”. The Isomeric SMILES notation is [13CH]1=[13CH][13CH]=13CN.Cl and the Canonical SMILES notation is C1=CC=C(C=C1)N.Cl .
Wirkmechanismus
The mechanism of action of (1,2,3,4,5,6-13C6)CyH depends on the type of reaction it is used in. In asymmetric synthesis, the molecule acts as a chiral catalyst, promoting the formation of a single enantiomer of a desired product. In hydrogenation reactions, the molecule acts as a reagent, reducing the double bond of an alkene or alkyne to form an alkane. In transition metal-catalyzed reactions, the molecule acts as a ligand, binding to the transition metal to form a complex that facilitates the desired reaction. In enzyme-catalyzed reactions, the molecule acts as a substrate, providing the substrate for the enzyme to catalyze the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1,2,3,4,5,6-13C6)CyH are not well understood. The molecule is highly stable and does not appear to interact with biological molecules. Therefore, it is not expected to have any direct biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (1,2,3,4,5,6-13C6)CyH is its stability. The molecule is highly stable and can be used in a variety of chemical reactions without degradation. This makes it an ideal reagent for use in lab experiments. However, the molecule is not very soluble in water, which limits its use in aqueous solutions.
Zukünftige Richtungen
Future research on (1,2,3,4,5,6-13C6)CyH could focus on its potential applications in drug discovery, as a chiral catalyst in asymmetric synthesis, as a reagent in hydrogenation reactions, as a ligand in transition metal-catalyzed reactions, and as a substrate in enzyme-catalyzed reactions. Additionally, research could focus on the development of new methods for the synthesis of (1,2,3,4,5,6-13C6)CyH, as well as the development of new methods for its use in lab experiments. Finally, further research could focus on its potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Herstellung von Farbstoffen
Anilinhydrochlorid 13C6, ein Derivat dieser Verbindung, wird als Vorläufer für eine Vielzahl von Farbstoffen verwendet, darunter Azofarbstoffe und Indigofarbstoffe . Es spielt eine entscheidende Rolle in der Farbstoffindustrie und trägt zu den lebendigen Farben bei, die wir in unserem täglichen Leben sehen.
Pharmazeutika
Diese Verbindung wird auch bei der Herstellung von Pharmazeutika verwendet . Seine einzigartigen Eigenschaften machen es zu einem wertvollen Bestandteil bei der Synthese verschiedener Medikamente und tragen zu Fortschritten in der Gesundheitsversorgung und Medizin bei.
Gummi- und Kunststoffprodukte
Anilinhydrochlorid 13C6 wird bei der Herstellung von Gummi- und Kunststoffprodukten verwendet . Es hilft im Herstellungsprozess und verbessert die Eigenschaften dieser Materialien.
Chemische Studien
Die Verbindung enthält ein 13C-Isotop, das sie für die Untersuchung chemischer Reaktionen und Prozesse nützlich macht . Dies ist besonders nützlich in Forschungsumgebungen, in denen das Verständnis der Mechanismen chemischer Reaktionen unerlässlich ist.
Stoffwechselforschung
Die stabile Isotopenmarkierung ermöglicht es Forschern, Stoffwechselwege in vivo auf sichere Weise zu untersuchen . Diese Verbindung mit ihrem 13C-Isotop kann für solche Studien verwendet werden und liefert wertvolle Erkenntnisse über Stoffwechselprozesse.
Umweltstudien
Anilin-[13C6]-Hydrochlorid ist ein Tryptophan-Metabolit aus Streptomyces staurosporeus . Dies deutet auf potenzielle Anwendungen in Umweltstudien hin, insbesondere beim Verständnis der Stoffwechselwege von Mikroorganismen in verschiedenen Umgebungen.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCPOSDMTGQNKG-BVNCJLROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745707 | |
| Record name | (~13~C_6_)Aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89059-38-1 | |
| Record name | Benzenamine-1,2,3,4,5,6-13C6, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89059-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~13~C_6_)Aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89059-38-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1528039.png)





![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)


![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)
![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)

![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)